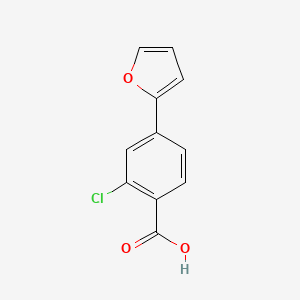

2-Chloro-4-(furan-2-YL)benzoic acid

Vue d'ensemble

Description

2-Chloro-4-(furan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a chloro group and a furan ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(furan-2-yl)benzoic acid typically involves the chlorination of 4-(furan-2-yl)benzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{4-(furan-2-yl)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-(furan-2-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: Formation of 2-amino-4-(furan-2-yl)benzoic acid or 2-thio-4-(furan-2-yl)benzoic acid.

Oxidation: Formation of furan-2,3-dione derivatives.

Reduction: Formation of 4-(furan-2-yl)benzoic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research has demonstrated that compounds related to 2-Chloro-4-(furan-2-YL)benzoic acid exhibit significant antimicrobial activity. For instance, derivatives of furan-containing carboxylic acids have been synthesized and tested against various bacterial strains, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Synthesis and Evaluation

In a study involving the synthesis of novel furan derivatives, researchers evaluated their antimicrobial efficacy. The synthesized compounds were tested for minimum inhibitory concentrations (MIC), revealing that certain derivatives displayed superior antibacterial activity with MIC values as low as 0.12 µg/mL . This highlights the potential of this compound and its derivatives in developing new antimicrobial agents.

Materials Science

Polymer Chemistry

this compound can serve as a key building block in the synthesis of advanced materials, particularly in the development of polymers. It is utilized in creating poly(arylene ether)s and poly(arylene thioether)s, which are known for their thermal stability and mechanical strength .

Data Table: Polymer Applications

| Polymer Type | Application Area | Properties |

|---|---|---|

| Poly(arylene ether) | Electronics, Aerospace | High thermal stability |

| Poly(arylene thioether) | Coatings, Automotive | Chemical resistance |

Case Study: Synthesis of Polymers

The compound has been successfully incorporated into polymer matrices to enhance their properties. For example, research demonstrated that adding this compound to a polymer blend improved its mechanical properties significantly, making it suitable for use in high-performance applications .

Agricultural Chemistry

Herbicide Development

The unique structure of this compound makes it a candidate for the development of herbicides. Its ability to interfere with plant growth pathways can be exploited to create effective agricultural chemicals .

Case Study: Herbicide Efficacy

A study focused on the herbicidal activity of furan derivatives showed that certain compounds could inhibit weed growth effectively while being less toxic to crops. This selective herbicidal action is crucial for sustainable agriculture practices .

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(furan-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group and furan ring play crucial roles in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-4-(furan-2-yl)methylbenzoic acid

- 4-Chloro-3-(furan-2-yl)benzoic acid

- 2-Chloro-4-(furan-3-yl)benzoic acid

Uniqueness

2-Chloro-4-(furan-2-yl)benzoic acid is unique due to the specific positioning of the chloro group and the furan ring, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Activité Biologique

2-Chloro-4-(furan-2-YL)benzoic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a benzoic acid structure with a furan ring and a chlorine atom at the para position. Its molecular formula is with a molecular weight of approximately 224.62 g/mol. The presence of the furan group contributes to its unique chemical properties and potential biological activities.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to affect various bacterial strains, demonstrating both bactericidal and bacteriostatic effects. For instance, studies have reported that it has a minimum inhibitory concentration (MIC) against Gram-positive bacteria ranging from 15.625 to 125 μM . The compound's mechanism of action may involve the inhibition of protein synthesis pathways, leading to the disruption of nucleic acid and peptidoglycan production .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may influence cellular pathways associated with cancer mechanisms. The compound interacts with various biological targets, indicating potential as a lead compound in drug development for cancer therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Comparative analysis with structurally similar compounds reveals insights into how modifications can enhance or alter activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-4-fluorobenzoic acid | Fluorine substitution at para position | Different reactivity due to fluorine |

| 3-Chloro-4-(furan-2-YL)benzoic acid | Chlorine at meta position | Potentially different biological activity |

| 2-Bromo-4-(furan-2-YL)benzoic acid | Bromine instead of chlorine | Varying stability and reactivity |

These comparisons highlight how halogen substitutions influence the chemical behavior and biological activity of related compounds.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, reducing biofilm biomass by over 75%. This suggests its potential application in treating infections associated with biofilms .

- Cancer Cell Line Studies : In vitro tests on cancer cell lines indicated that this compound could induce apoptosis in certain types of cancer cells, making it a candidate for further exploration in anticancer drug development.

Propriétés

IUPAC Name |

2-chloro-4-(furan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZIBKXDHKSTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688521 | |

| Record name | 2-Chloro-4-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237141-26-2 | |

| Record name | 2-Chloro-4-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.